molecular formula C7H7NO5 B13820330 Methyl 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Methyl 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B13820330
M. Wt: 185.13 g/mol
InChI Key: ZBNPCHDJFOTRQL-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound with a pyrrole ring structure It is characterized by the presence of a methoxy group at the 4-position, two oxo groups at the 2 and 5 positions, and a carboxylate ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of maleic anhydride with methanol to form methyl maleate, which is then subjected to cyclization and oxidation reactions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxy group and carboxylate ester make it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H7NO5

Molecular Weight

185.13 g/mol

IUPAC Name

methyl 4-methoxy-2,5-dioxopyrrole-3-carboxylate

InChI

InChI=1S/C7H7NO5/c1-12-4-3(7(11)13-2)5(9)8-6(4)10/h1-2H3,(H,8,9,10)

InChI Key

ZBNPCHDJFOTRQL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)NC1=O)C(=O)OC

Origin of Product

United States

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